molecular formula C9H12ClN B1408617 4-Methylisoindoline hydrochloride CAS No. 1956331-04-6

4-Methylisoindoline hydrochloride

Cat. No.: B1408617
CAS No.: 1956331-04-6
M. Wt: 169.65 g/mol
InChI Key: KSXJUNKJSNDKCE-UHFFFAOYSA-N
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Description

4-Methylisoindoline hydrochloride is a chemical compound with the molecular formula C₉H₁₂ClN It is a derivative of isoindoline, characterized by the presence of a methyl group at the fourth position of the isoindoline ring and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisoindoline hydrochloride typically involves the reaction of 4-methylisoindoline with hydrochloric acid. One common method includes the reduction of 4-methylphthalimide using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an inert atmosphere, followed by acidification with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and acidification techniques. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 4-Methylisoindoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylisoindoline-1,3-dione using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Methylisoindoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methylisoindoline hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

    Isoindoline: The parent compound without the methyl group.

    4-Methylisoindoline: The base compound without the hydrochloride salt.

    Isoindoline-1,3-dione: An oxidized derivative of isoindoline.

Uniqueness: 4-Methylisoindoline hydrochloride is unique due to the presence of both the methyl group and the hydrochloride salt, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other isoindoline derivatives and useful in specific research and industrial applications .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N.ClH/c1-7-3-2-4-8-5-10-6-9(7)8;/h2-4,10H,5-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXJUNKJSNDKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNCC2=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956331-04-6
Record name 4-methyl-2,3-dihydro-1H-isoindole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methylisoindoline hydrochloride
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